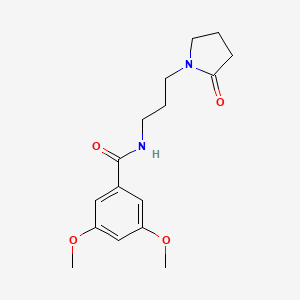
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is a chiral phosphine ligand that has garnered interest in various fields of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a phosphine group attached to a chiral center, making it an important molecule in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine typically involves the reaction of a chiral amine with a phosphine precursor. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and the process may be catalyzed by transition metals like palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halides or other electrophiles as reactants.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine is widely used as a ligand in asymmetric catalysis. Its chiral nature allows it to induce enantioselectivity in catalytic reactions, making it valuable in the synthesis of optically active compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a useful tool in bioinorganic chemistry.
Medicine
In medicine, this compound has potential applications in drug development. Its chiral properties can be exploited to design drugs with specific stereochemistry, which can lead to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes can enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism by which (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine exerts its effects involves its interaction with molecular targets such as transition metals. The phosphine group can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. These interactions can activate substrates and lower the activation energy of chemical reactions, leading to increased reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-N,N-Bis(2-[bis(3,5-dimethylphenyl)phosphino]benzyl)cyclohexane-1,2-diamine
- Camphor sulfonimine compounds
Uniqueness
Compared to similar compounds, (1S,2S)-N-(3,5-Dimethylphenyl)-1-phenylphosphinan-2-amine stands out due to its specific chiral configuration and the presence of the dimethylphenyl group. These structural features contribute to its unique reactivity and selectivity in catalytic processes. Additionally, its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in various chemical applications.
Properties
Molecular Formula |
C19H24NP |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(1S,2S)-N-(3,5-dimethylphenyl)-1-phenylphosphinan-2-amine |
InChI |
InChI=1S/C19H24NP/c1-15-12-16(2)14-17(13-15)20-19-10-6-7-11-21(19)18-8-4-3-5-9-18/h3-5,8-9,12-14,19-20H,6-7,10-11H2,1-2H3/t19-,21-/m0/s1 |
InChI Key |
URJKUDFKPXUDDL-FPOVZHCZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2CCCC[P@]2C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCCCP2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)



![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)

![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)




